molecular formula C10H5NO2S2 B8388661 5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione

5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione

Cat. No.: B8388661
M. Wt: 235.3 g/mol
InChI Key: CTILGVMIWDJFHS-UHFFFAOYSA-N
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Description

9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes thiophene rings and an azepine ring, which contributes to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-substituted 9-cyanomethylene-dithieno[3,4-b:4’,3’-e]azepines . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound due to the presence of reactive sites on the thiophene and azepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups, onto the thiophene or azepine rings.

Scientific Research Applications

9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione involves its interaction with molecular targets and pathways within a system. The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its reactivity and interactions. These properties enable it to participate in redox reactions, form stable complexes with metal ions, and interact with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione stands out due to its fused ring system that combines thiophene and azepine rings, offering unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials for electronic devices .

Properties

Molecular Formula

C10H5NO2S2

Molecular Weight

235.3 g/mol

IUPAC Name

5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione

InChI

InChI=1S/C10H5NO2S2/c12-9-5-1-14-2-6(5)10(13)11-8-4-15-3-7(8)9/h1-4H,(H,11,13)

InChI Key

CTILGVMIWDJFHS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CS1)C(=O)NC3=CSC=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5.0 g (0.0164 mole) of 1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione, 4 g of 5% strength Pd/C, 6.3 g (0.034 mole) of tributylamine and 300 ml of propanol was stirred in a hydrogen atmosphere at 80° C. When absorption of hydrogen was complete (after 5 hours), the hot mixture was filtered and the filtrate was poured onto ice water. The resulting suspension was acidified with concentrated hydrochloric acid, and the mixture was then stirred for a short time and filtered under suction. The residue from filtration of the crude reaction mixture was washed several times with hot dimethylformamide. The dimethylformamide used for washing was poured onto ice water, and the precipitate formed was filtered off under suction. The solid thus obtained was combined with the solid product obtained from the propanol filtrate. The total solid product was washed with water and then dried at 50° C. in a drying oven under reduced pressure. 2.9 g (75%) of 4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione were obtained in the form of beige crystals of melting point 268°-271° C.
Name
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
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solvent
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 125 g (0.411 mole) of 1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione, 125 g (1.982 moles) of ammonium formate, 50 g of 5% strength Pd/C, 50 g of active carbon, 3.125 l of propanol and 165 ml of water was refluxed for 3 hours, while stirring, after which 2.5 l of solvent were distilled off under about 100 mbar, while stirring. The residue was poured onto 3 l of ice water, and the resulting suspension was acidified with concentrated hydrochloric acid, while stirring. Stirring was continued for a further hour, after which the mixture was filtered under suction and the residue was added to 1.8 l of dimethylformamide. The stirred mixture was heated at 100° C. and then filtered again under suction. The residue (Pd/C and active carbon) was washed with 5 times 100 ml of hot dimethylformamide. The original dimethylformamide mother liquor was combined with the dimethylformamide used for washing, and the still warm combined solutions were poured onto 9 l of cold water, while stirring. The precipitate formed during this procedure was filtered off under suction, washed with water and dried at 50° C., in a drying oven under reduced pressure. 80.6 g (83% OF 4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione were obtained in the form of beige crystals of melting point 268.5°-271° C.
Name
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
3.125 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

3.0 g of Pd/C (10%) and 15.0 g (183 millimoles) of finely powedered sodium acetate were added to 19.2 g (63.2 millimoles) of 1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione in 600 ml of 1-methylpyrrolid-2-one, and hydrogenation was carried out in a 2.5 l Rollhofer apparatus for 5 hours under a hydrogen pressure of 200 bar and at 80° C. Thereafter, the mixture was filtered under suction, the residue was washed with pyrrolidone and then H2O, the filtrate was poured onto 5 l of ice water, acidified with concentrated HCl and stirred for a further hour, after which the solid was filtered off under suction with thorough washing with H2O, and the crude product was dried. The yield was 12.6 g (85%) and the melting point 267°-270° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,3-dichloro-4,5-dihydrodithieno[3,4-b:3',4'-e]azepine-5,9-dione
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

30.4 g (138 mmoles) of 4,8-dihydro-benzo[1,2-c:4,5-c']dithiophene-4,8-dione are suspended in 200 ml of methylene chloride; 280 ml of concentrated sulfuric acid are then added dropwise, with ice-cooling and stirring. A total of 13.0 g (200 mmoles) of sodium azide is then introduced a little at a time into the well stirred reaction mixture at 0° C. over a period of 2 hours. The mixture is then stirred at room temperature for 8 to 10 hours. The reaction mixture is poured carefully into 3 l of ice-water, with thorough stirring, and the solid which precipitates after a short time is filtered off with suction. The crude product is washed with a large amount of water until it gives a neutral reaction, and is dried at 50° C. under reduced pressure.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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